Cas no 16499-67-5 (4-Chloro-7-methoxy-2-methylquinazoline)

4-Chloro-7-methoxy-2-methylquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-7-methoxy-2-methylquinazoline
- DTXSID501283919
- EN300-3556903
- DB-106765
- Z1269245160
- 4-chloro-7-methoxy-2-methyl-quinazoline
- SCHEMBL857219
- 16499-67-5
- AMY14422
- AZFMRHVEFNFZIF-UHFFFAOYSA-N
-
- MDL: MFCD12024902
- Inchi: InChI=1S/C10H9ClN2O/c1-6-12-9-5-7(14-2)3-4-8(9)10(11)13-6/h3-5H,1-2H3
- InChI Key: AZFMRHVEFNFZIF-UHFFFAOYSA-N
- SMILES: CC1=NC(=C2C=CC(=CC2=N1)OC)Cl
Computed Properties
- Exact Mass: 208.0403406g/mol
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35Ų
4-Chloro-7-methoxy-2-methylquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3556903-10.0g |
4-chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95.0% | 10.0g |
$2845.0 | 2025-03-18 | |
Enamine | EN300-3556903-0.5g |
4-chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95.0% | 0.5g |
$516.0 | 2025-03-18 | |
Alichem | A189010940-1g |
4-Chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95% | 1g |
$701.76 | 2022-04-02 | |
A2B Chem LLC | AI38461-100mg |
4-Chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95% | 100mg |
$278.00 | 2024-04-20 | |
Enamine | EN300-3556903-5g |
4-chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95% | 5g |
$2152.0 | 2023-09-03 | |
Enamine | EN300-3556903-1g |
4-chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95% | 1g |
$743.0 | 2023-09-03 | |
1PlusChem | 1P00HZKT-250mg |
4-Chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95%+ | 250mg |
$302.00 | 2024-06-19 | |
A2B Chem LLC | AI38461-5g |
4-Chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | >95% | 5g |
$1571.00 | 2024-04-20 | |
1PlusChem | 1P00HZKT-1g |
4-Chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95%+ | 1g |
$1082.00 | 2024-06-19 | |
Aaron | AR00HZT5-250mg |
4-Chloro-7-methoxy-2-methylquinazoline |
16499-67-5 | 95% | 250mg |
$284.00 | 2023-12-15 |
4-Chloro-7-methoxy-2-methylquinazoline Related Literature
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on 4-Chloro-7-methoxy-2-methylquinazoline
4-Chloro-7-methoxy-2-methylquinazoline: A Promising Compound in Biomedical Research
The compound 4-Chloro-7-methoxy-2-methylquinazoline, with its CAS Registry Number 16499-67-5, has emerged as a significant focus in contemporary biomedical research. This quinazoline derivative exhibits unique structural features that make it an intriguing subject for both academic and industrial investigations. Quinazolines are well-known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Recent studies have highlighted the potential of 4-Chloro-7-methoxy-2-methylquinazoline as a lead compound in drug discovery. Its chlorine substituent at position 4, along with a methoxy group at position 7 and a methyl group at position 2, contributes to its distinct chemical profile. These substitutions not only influence the compound's physical properties but also play a critical role in determining its bioavailability and target interactions.
One of the most notable aspects of this compound is its anticancer activity. Preclinical trials have demonstrated that 4-Chloro-7-methoxy-2-methylquinazoline exhibits significant cytotoxicity against various cancer cell lines, including those derived from lung cancer, breast cancer, and colorectal cancer. The mechanism of action appears to involve the modulation of key signaling pathways, such as the MAPK/ERK pathway and PI3K/AKT pathway, which are often dysregulated in malignant cells.
Furthermore, the compound's metabolic stability and low toxicity profile make it an attractive candidate for further development. Advanced pharmacokinetic studies have revealed that 4-Chloro-7-methoxy-2-methylquinazoline has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its potential as a therapeutic agent.
Another area of active research is the exploration of synergistic effects between 4-Chloro-7-methoxy-2-methylquinazoline and other anticancer agents. Combination therapies are increasingly being investigated to enhance efficacy and minimize resistance. For instance, studies have shown that co-administration with certain chemotherapeutic drugs or targeted therapies can lead to additive or synergistic effects, potentially improving treatment outcomes.
Moreover, the compound's structural versatility allows for further chemical modifications to optimize its properties. Rational drug design approaches are being employed to introduce additional functional groups that could enhance selectivity, potency, and pharmacodynamic characteristics. These efforts aim to address any limitations in the current molecular framework while preserving the desirable features of the parent compound.
In summary, 4-Chloro-7-methoxy-2-methylquinazoline represents a valuable addition to the arsenal of compounds being explored for biomedical applications. Its unique combination of structural features, biological activities, and favorable pharmacokinetic properties positions it as a promising candidate for further research and development in the field of oncology and related therapeutic areas.
16499-67-5 (4-Chloro-7-methoxy-2-methylquinazoline) Related Products
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)




